Benzenesulfonic acid, 5-(bis(4-(dimethylamino)phenyl)methyl)-2-methoxy-, sodium salt
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Overview
Description
Benzenesulfonic acid, 5-(bis(4-(dimethylamino)phenyl)methyl)-2-methoxy-, sodium salt is an organosulfur compound. It is a derivative of benzenesulfonic acid, which is the simplest aromatic sulfonic acid. This compound is known for its unique chemical structure, which includes a sulfonic acid group attached to a benzene ring, along with additional functional groups that enhance its reactivity and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of benzenesulfonic acid derivatives typically involves the sulfonation of benzene using concentrated sulfuric acid. The reaction is exothermic and reaches equilibrium at a specific sulfuric acid concentration, usually between 74% and 78%, depending on temperature and water formation
Industrial Production Methods
Industrial production of benzenesulfonic acid derivatives often employs continuous sulfonation processes, such as the Monsanto process, which uses oleum (fuming sulfuric acid) to achieve high yields . The process is designed to minimize waste and maximize efficiency, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonic acid derivatives undergo a variety of chemical reactions, including:
Oxidation: These compounds can be oxidized to form sulfonic acids or sulfonates.
Reduction: Reduction reactions can convert sulfonic acids to sulfides or thiols.
Substitution: Electrophilic aromatic substitution reactions are common, where the sulfonic acid group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂) are commonly used.
Reducing Agents: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution Reagents: Halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are frequently used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields sulfonic acids, while reduction can produce sulfides or thiols.
Scientific Research Applications
Benzenesulfonic acid derivatives have a wide range of applications in scientific research:
Chemistry: Used as intermediates in the synthesis of dyes, detergents, and pharmaceuticals.
Biology: Employed in the study of enzyme mechanisms and as probes for protein interactions.
Medicine: Utilized in the formulation of certain drugs, particularly those requiring enhanced solubility and stability.
Mechanism of Action
The mechanism of action of benzenesulfonic acid derivatives involves their ability to interact with various molecular targets. The sulfonic acid group is highly polar and can form strong hydrogen bonds with biological molecules, influencing their activity and function. These compounds can also act as catalysts in chemical reactions, facilitating the formation or breaking of chemical bonds.
Comparison with Similar Compounds
Similar Compounds
Sulfanilic Acid: Another aromatic sulfonic acid with similar properties but different applications.
p-Toluenesulfonic Acid: A derivative with a methyl group, commonly used as a catalyst in organic synthesis.
Phenylsulfonic Acid: Similar in structure but lacks the additional functional groups present in the compound .
Uniqueness
The uniqueness of benzenesulfonic acid, 5-(bis(4-(dimethylamino)phenyl)methyl)-2-methoxy-, sodium salt lies in its specific functional groups, which enhance its reactivity and broaden its range of applications. The presence of dimethylamino and methoxy groups provides additional sites for chemical reactions, making it a versatile compound in various fields of research and industry.
Properties
CAS No. |
6310-59-4 |
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Molecular Formula |
C24H27N2NaO4S |
Molecular Weight |
462.5 g/mol |
IUPAC Name |
sodium;5-[bis[4-(dimethylamino)phenyl]methyl]-2-methoxybenzenesulfonate |
InChI |
InChI=1S/C24H28N2O4S.Na/c1-25(2)20-11-6-17(7-12-20)24(18-8-13-21(14-9-18)26(3)4)19-10-15-22(30-5)23(16-19)31(27,28)29;/h6-16,24H,1-5H3,(H,27,28,29);/q;+1/p-1 |
InChI Key |
WZZYVJUQOGXVNI-UHFFFAOYSA-M |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(C2=CC=C(C=C2)N(C)C)C3=CC(=C(C=C3)OC)S(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
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